![molecular formula C17H13ClFN3O2S B2687135 3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896018-84-1](/img/structure/B2687135.png)

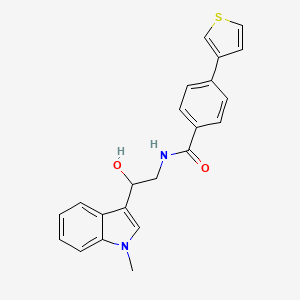

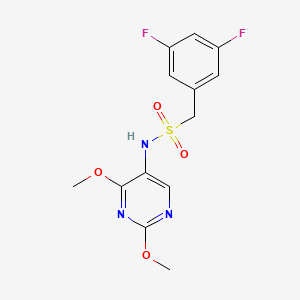

3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

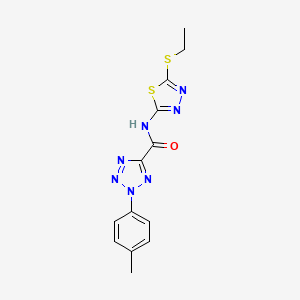

This compound is a derivative of 1,3,4-thiadiazole sulfonamides . Sulfonamide drugs have a wide range of biological activities, including antifungal and herbicidal properties . Certain 1,3,4-thiadiazoles have displayed bioactivities such as anticonvulsant, antifungal, and antibacterial properties .

Synthesis Analysis

The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular formula of this compound is C15H13ClFNOS . The average mass is 309.786 Da and the monoisotopic mass is 309.039032 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Aplicaciones Científicas De Investigación

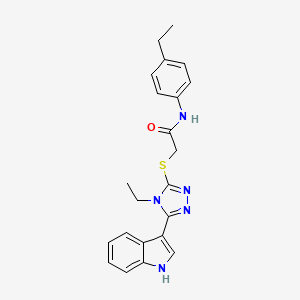

Alzheimer's Disease Treatment Candidates

A study involved the synthesis of new N-substituted derivatives of a closely related compound to evaluate their potential as drug candidates for Alzheimer’s disease treatment. The compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), with evaluations also including haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).

Proton Exchange Membranes for Fuel Cells

Another application involves the synthesis of a sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers for use as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, alongside lower methanol diffusion coefficients, demonstrating their potential in improving fuel cell performance (Jingmei Xu et al., 2013).

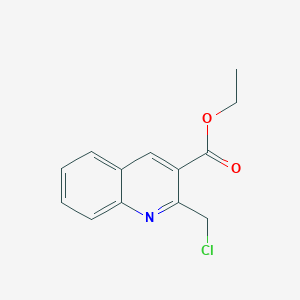

Anti-convulsant and Anti-inflammatory Activities

Research also includes the synthesis and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluoro phenyl moiety for their in vivo anti-convulsant and anti-inflammatory activities. These studies were supported by in silico molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels, indicating the compounds' therapeutic potential (Bhat et al., 2016).

High Refractive Index Materials

Furthermore, the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines, which included derivatives similar in structure to the compound , showcased materials with high refractive indices and small birefringences. These materials are valuable for applications requiring optical clarity and thermal stability (Tapaswi et al., 2015).

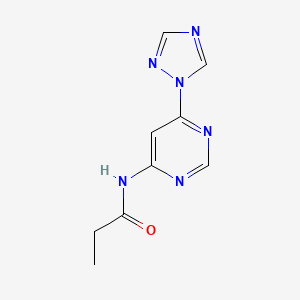

Antibacterial and Hemolytic Activities

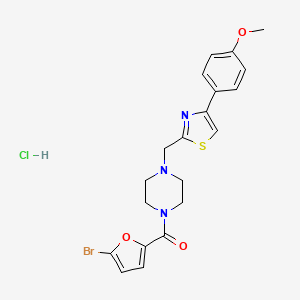

A series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives was synthesized and screened for antibacterial, hemolytic, and thrombolytic activities. The results showed significant antibacterial activity and low toxicity, suggesting their potential in developing new drugs for treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Direcciones Futuras

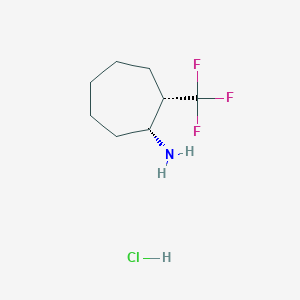

The future directions for this compound could involve further exploration of its potential biological activities. The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity . Therefore, these compounds could be further studied for their potential plant anti-viral activities.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2S/c18-12-3-7-14(8-4-12)25-10-9-15(23)20-17-22-21-16(24-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXPKLTZXXCPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)

![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2687063.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2687064.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2687071.png)

![N-(4-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2687074.png)